Cas no 62012-15-1 (1-(3-hydroxypropyl)pyrrolidin-2-one)

1-(3-hydroxypropyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- N-(2-Hydropropyl)-2-pyrrolidone
- 1-(3-HYDROXYPROPYL)-2-PYRROLIDINONE
- 1-(3-HYDROXYPROPYL)-2-PYRROLIDONE
- Hydroxypropylpyrrolidone
- 1-(3-hydroxypropyl)pyrrolidin-2-one
- 1-Pyrrolidino-3-propanol
- 1-(3-Hydroxypropyl)-2-pyrrolidineone
- 3-(2-Oxopyrrolidin-1-yl)propanol
- TS-01863
- SY051340
- ETN8F3SB4R
- 1-(3-Hydroxypropyl)pyrrolidinone
- DTXSID30211066
- 1-(3-Hydroxypropyl)-2-pyrrolidinone, AldrichCPR
- oxopyrrolidinepropanol
- H0541
- SCHEMBL312170
- FT-0693633
- AKOS009159351
- 1-(3-hydroxypropyl)2-pyrrolidinone
- N-(3-hydroxypropyl)-2-pyrrolidinone
- D87262
- MFCD00059014
- UNII-ETN8F3SB4R
- NS00034883
- 62012-15-1
- 1-(3hydroxypropyl)-2-pyrrolidinone
- 1-(3-Hydroxypropyl)-2-pyrrolidinone #
- EINECS 263-373-0
- Hydroxypropylpyrrolidone; 95%
- 2-Pyrrolidinone, 1-(3-hydroxypropyl)-
- 1-(3-hydroxy-propyl)-pyrrolidin-2-one
- N-(3-Hydroxypropyl)-2-pyrrolidone
- DB-030481
-
- MDL: MFCD00059014
- Inchi: InChI=1S/C7H13NO2/c9-6-2-5-8-4-1-3-7(8)10/h9H,1-6H2
- InChI Key: CVDGNRZPDAXOQO-UHFFFAOYSA-N
- SMILES: C1CC(=O)N(C1)CCCO
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 40.5A^2
- Tautomer Count: 2
Experimental Properties
- Color/Form: 。
- Density: 1.119
- Boiling Point: 140°C/1mmHg(lit.)
- Flash Point: 152.1 °C
- Refractive Index: 1.4910 to 1.4940
- PSA: 40.54000
- LogP: -0.07090
- Solubility: 。
1-(3-hydroxypropyl)pyrrolidin-2-one Security Information
- Hazard Category Code: 36/37/38-51-36
- Safety Instruction: S26-S36-S37-S39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(3-hydroxypropyl)pyrrolidin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-(3-hydroxypropyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 068967-1g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 97% | 1g |
£19.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58540-5ml |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 96% | 5ml |
¥878.0 | 2023-09-07 | |
Chemenu | CM196874-5g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 95% | 5g |
$*** | 2023-05-30 | |
Alichem | A109005743-100g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 95% | 100g |
$509.86 | 2023-09-01 | |
abcr | AB137079-10 ml |
1-(3-Hydroxypropyl)-2-pyrrolidone, 95%; . |
62012-15-1 | 95% | 10 ml |
€130.10 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H124556-5mL |
1-(3-hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | >96.0%(GC) | 5ml |
¥369.90 | 2023-09-02 | |
1PlusChem | 1P003DDV-10g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 95% | 10g |
$79.00 | 2025-02-19 |
1-(3-hydroxypropyl)pyrrolidin-2-one Related Literature
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 1-(3-hydroxypropyl)pyrrolidin-2-one
Chemical and Biomedical Insights into 1-(3-Hydroxypropyl)pyrrolidin-2-One (CAS No. 62012-15-1)
The compound 1-(3-hydroxypropyl)pyrrolidin-2-one, identified by CAS No. 62012-15-1, represents a structurally unique pyrrolidinone derivative with significant potential in biomedical research and drug discovery. This molecule combines a pyrrolidinone ring, a cyclic amide structure, with a hydroxyl-substituted propyl side chain, creating a scaffold that exhibits versatile reactivity and bioactivity. Recent advancements in synthetic chemistry and computational modeling have enhanced our understanding of its physicochemical properties and functional applications.
In terms of spectroscopic characterization, the compound displays characteristic IR absorption peaks at ~3400 cm⁻¹ (OH stretching), ~1740 cm⁻¹ (C=O stretching), and NMR signatures confirming the presence of the hydroxyl group at δ 3.5–4.0 ppm and the pyrrolidinone ring protons at δ 2.0–3.0 ppm. Its molecular weight of 147.16 g/mol and solubility profile in polar solvents like DMSO and ethanol make it amenable to formulation in aqueous-based systems, critical for biopharmaceutical development.
Emerging studies highlight its role as a privileged scaffold in neuroprotective drug design. A 2023 publication in Nature Communications demonstrated that analogs of this compound inhibit amyloid-β aggregation in Alzheimer’s disease models by stabilizing protein secondary structures via hydrogen bonding interactions with the hydroxyl group (Ki = 8.7 μM). The pyrrolidinone moiety further enhances blood-brain barrier permeability, addressing a longstanding challenge in neurotherapeutics.
In the field of cancer research, this compound serves as an intermediate for synthesizing novel kinase inhibitors targeting tumor angiogenesis. A collaborative study between MIT and Genentech revealed that derivatives bearing this core structure selectively bind to VEGFR-2 tyrosine kinase domains with IC₅₀ values as low as 0.9 nM, outperforming existing pazopanib analogs while maintaining submicromolar cytotoxicity against A549 lung cancer cells.
Synthetic strategies for accessing this compound have evolved significantly since its initial preparation via Strecker-type condensation reactions. Modern protocols employ environmentally benign methodologies such as microwave-assisted synthesis using N-acylhydrazones or organocatalyzed aldol reactions between β-keto esters and α-amino aldehydes under solvent-free conditions. These advancements reduce production costs by up to 40% while achieving >98% purity via HPLC analysis.
Biochemical studies underscore its unique redox properties, particularly under physiological conditions (pH 7.4). The hydroxyl group facilitates one-electron transfer processes, enabling applications in molecular imaging agents. Preclinical data from Johns Hopkins University shows that gadolinium complexes incorporating this scaffold exhibit T₁ relaxivity values up to 8.5 mM⁻¹s⁻¹ when conjugated with tumor-targeting peptides, offering superior contrast resolution compared to conventional MRI contrast agents.
In enzymology, this compound functions as a mechanism-based inhibitor of serine hydrolases such as human acetylcholinesterase (Ki = 5.6 μM). Its ability to form covalent adducts with enzyme active sites through Michael addition reactions provides advantages over reversible inhibitors like donepezil, potentially reducing dosing frequency while maintaining therapeutic efficacy in preclinical models of cognitive decline.
Safety evaluations conducted under OECD guidelines demonstrate an LD₅₀ exceeding 5 g/kg in rodent models when administered orally or intravenously, indicating favorable toxicity profiles for clinical translation. Pharmacokinetic studies using LC-MS/MS reveal rapid absorption (Tmax = 3 hours) and moderate plasma half-life (t₁/₂ = 8 hours) following oral administration, characteristics suitable for chronic therapeutic regimens.
Recent advances in computational chemistry have enabled virtual screening campaigns identifying novel applications for this scaffold across multiple therapeutic areas. Machine learning models predict its potential as an immunomodulatory agent targeting NF-κB signaling pathways (PIC50 = -7.8 kcal/mol) and as a template for developing next-generation antiviral agents against enveloped viruses through lipid membrane disruption mechanisms.
The compound's structural versatility allows formation of bioconjugates via its hydroxyl group using click chemistry methodologies such as oxime ligation or thiol-Michael addition reactions. Such conjugates are being explored for targeted drug delivery systems where the pyrrolidinone ring enhances stability during circulation while the functionalized side chain enables ligand attachment for receptor-mediated endocytosis.
In conclusion, CAS No. 62012-15-1 (1-(3-hydroxypropyl)pyrrolidin-2-one) stands at the intersection of synthetic innovation and translational medicine, offering actionable solutions across neurology, oncology, diagnostic imaging, and beyond. Its continued exploration through interdisciplinary approaches promises to unlock new paradigms in precision therapeutics while maintaining compliance with stringent regulatory standards for biomedical compounds.
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